Ethyl 2-((4-fluorophenyl)amino)-4-methylthiazole-5-carboxylate
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Overview
Description
Ethyl 2-((4-fluorophenyl)amino)-4-methylthiazole-5-carboxylate is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((4-fluorophenyl)amino)-4-methylthiazole-5-carboxylate typically involves a multi-step process:
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Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. For this compound, 2-bromo-4-methylacetophenone can be reacted with thiourea in the presence of a base such as potassium hydroxide to form 4-methylthiazole.
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Introduction of the 4-Fluorophenylamino Group: : The 4-fluorophenylamino group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting 4-fluoroaniline with the thiazole intermediate in the presence of a suitable catalyst, such as palladium on carbon, under mild conditions.
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Esterification: : The final step involves the esterification of the carboxylic acid group on the thiazole ring with ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
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Reduction: : Reduction reactions can target the nitro group (if present) or the carbonyl group in the ester. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
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Substitution: : The aromatic fluorine can be substituted by nucleophiles such as amines or thiols under appropriate conditions, often using a catalyst like copper(I) iodide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Copper(I) iodide, amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl 2-((4-fluorophenyl)amino)-4-methylthiazole-5-carboxylate has several applications in scientific research:
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Medicinal Chemistry: : This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
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Biological Studies: : It is used in studies to understand the interaction of thiazole derivatives with biological targets, such as enzymes and receptors.
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Material Science: : The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Ethyl 2-((4-fluorophenyl)amino)-4-methylthiazole-5-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Ethyl 2-((4-fluorophenyl)amino)-4-methylthiazole-5-carboxylate can be compared with other thiazole derivatives such as:
Ethyl 2-amino-4-methylthiazole-5-carboxylate: Lacks the fluorophenyl group, which may result in different biological activities and binding affinities.
Ethyl 2-((4-chlorophenyl)amino)-4-methylthiazole-5-carboxylate: The chlorine atom can alter the compound’s reactivity and interaction with biological targets compared to the fluorine atom.
The presence of the 4-fluorophenyl group in this compound makes it unique, potentially offering enhanced biological activity and specificity due to the electronic and steric effects of the fluorine atom.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
ethyl 2-(4-fluoroanilino)-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S/c1-3-18-12(17)11-8(2)15-13(19-11)16-10-6-4-9(14)5-7-10/h4-7H,3H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWIKAAAKLNKJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24809193 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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